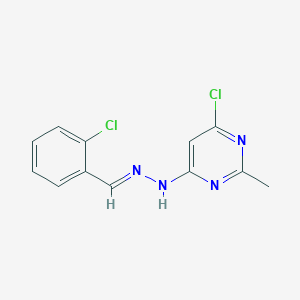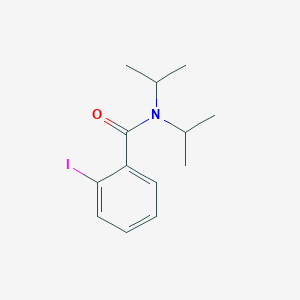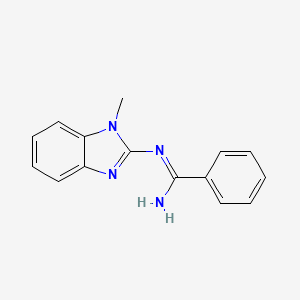
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, also known as DMTU, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This thiourea derivative has been extensively studied for its potential applications in various fields, including neuroprotection, antioxidant therapy, and cancer treatment. In
Wissenschaftliche Forschungsanwendungen
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is neuroprotection, where N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to protect against oxidative stress-induced neuronal damage. The compound has also been investigated for its antioxidant properties, which make it a potential candidate for antioxidant therapy in various diseases. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been studied for its potential anticancer properties, where it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
The mechanism of action of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea is complex and involves multiple pathways. The compound acts as a potent scavenger of reactive oxygen species (ROS), which are known to cause oxidative damage to cells. N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant genes and protects against oxidative stress. Additionally, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.
Biochemical and Physiological Effects
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to have various biochemical and physiological effects in different experimental models. In vitro studies have demonstrated that N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea can protect against oxidative stress-induced damage to cells, including neuronal cells, cardiac cells, and liver cells. The compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In animal models, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has been shown to reduce oxidative stress and inflammation in various tissues, including the brain, heart, and liver.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified in high yields. The compound is also highly soluble in water, which makes it easy to prepare solutions for experiments. However, N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea has some limitations, including its potential toxicity at high doses and its limited stability in biological fluids. Therefore, careful dose optimization and storage conditions are necessary to ensure the safety and efficacy of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea in lab experiments.
Zukünftige Richtungen
For N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea research include investigating its potential as a therapeutic agent for various diseases, exploring its mechanism of action, developing novel formulations, and conducting clinical trials.
Synthesemethoden
The synthesis of N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2-methylphenyl isothiocyanate with 2,2-dimethoxyethylamine in the presence of a base. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to yield the final product. The synthesis method has been optimized to produce high yields of pure N-(2,2-dimethoxyethyl)-N'-(2-methylphenyl)thiourea, and the compound has been characterized using various analytical techniques, including NMR, IR, and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-9-6-4-5-7-10(9)14-12(17)13-8-11(15-2)16-3/h4-7,11H,8H2,1-3H3,(H2,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMOEPRXOOMZSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NCC(OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-[({[1-(3-isopropenylphenyl)-1-methylethyl]amino}carbonyl)amino]benzamide](/img/structure/B5790481.png)
![ethyl 4-[3-(4-nitrophenyl)acryloyl]-1-piperazinecarboxylate](/img/structure/B5790484.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B5790494.png)
![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)



![2-[2-(2,5-dioxo-1-pyrrolidinyl)-1-methylethylidene]hydrazinecarboximidamide nitrate](/img/structure/B5790533.png)
![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)